molecular formula C8H7F2NO2 B8514924 N-[(2,3-Difluoro-6-methoxyphenyl)methylidene]hydroxylamine CAS No. 221202-32-0

N-[(2,3-Difluoro-6-methoxyphenyl)methylidene]hydroxylamine

Cat. No. B8514924
M. Wt: 187.14 g/mol
InChI Key: YEWUKOUGKSQVEP-UHFFFAOYSA-N
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Patent
US06509501B2

Procedure details

At 20-25° C., a solution of 29.4 g of 2-methoxy-5,6-difluoro-benzaldehyde (according to Ex. 27 of WO 97/03071) was added dropwise with stirring to a mixture of 16.0 g of hydroxylamine hydrochloride, 18.9 g of sodium acetate and 110 ml of 90% strength aqueous methanol. The mixture was stirred for 16 hours, the methanol was evaporated, the mixture was made into a paste using 250 ml of water and then washed and dried, giving 28.3 g of the desired product of m.p. 199-201° C.
Quantity
29.4 g
Type
reactant
Reaction Step One
Quantity
16 g
Type
reactant
Reaction Step Two
Quantity
18.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:4]=1[CH:5]=O.Cl.[NH2:14][OH:15].C([O-])(=O)C.[Na+]>CO>[CH3:1][O:2][C:3]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[C:4]=1[CH:5]=[N:14][OH:15] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
29.4 g
Type
reactant
Smiles
COC1=C(C=O)C(=C(C=C1)F)F
Step Two
Name
Quantity
16 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
18.9 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the methanol was evaporated
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC1=C(C=NO)C(=C(C=C1)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 28.3 g
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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